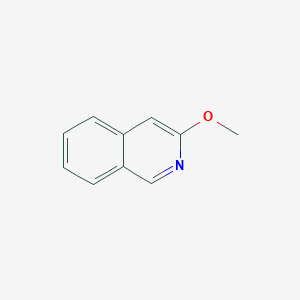

3-Methoxyisoquinoline

描述

Significance of the Isoquinoline (B145761) Scaffold in Heterocyclic Chemistry

The isoquinoline scaffold, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. wikipedia.org This structural motif is prevalent in a wide array of natural products, particularly alkaloids, and synthetic molecules with significant biological activities. rsc.org The unique arrangement of its atoms imparts specific electronic properties and a three-dimensional shape that allows for interaction with various biological targets.

The versatility of the isoquinoline core makes it a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in bioactive compounds. rsc.org Derivatives of isoquinoline have demonstrated a broad spectrum of pharmacological properties, including acting as anticancer agents, antihypertensives, and antimicrobial compounds. chemicalbook.comnih.gov The ability to functionalize the isoquinoline ring at various positions allows chemists to fine-tune the molecule's properties, leading to the development of new therapeutic agents. rsc.org

Historical Context of Isoquinoline Synthesis and Derivatization

The journey of isoquinoline chemistry began in 1885 when Hoogewerf and van Dorp first isolated it from coal tar through fractional crystallization of the acid sulfate. wikipedia.orgchemicalbook.com A more efficient extraction method was later developed by Weissgerber in 1914. wikipedia.orgchemicalbook.com Following its discovery, chemists sought to develop synthetic routes to access isoquinoline and its derivatives.

Several classic named reactions have become fundamental to the synthesis of the isoquinoline core, including the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction. acs.org The Pomeranz-Fritsch reaction, first reported in 1893, utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium to construct the isoquinoline ring. wikipedia.orgacs.org Over the years, numerous modifications and new synthetic strategies have been developed, including those catalyzed by transition metals, to create a diverse range of isoquinoline derivatives with various substitution patterns. bohrium.comresearchgate.net These advancements have been crucial for both the exploration of their chemical reactivity and the development of new pharmaceuticals.

Overview of 3-Methoxyisoquinoline as a Key Intermediate and Research Subject

Within the large family of isoquinoline derivatives, this compound stands out as a valuable chemical intermediate and a subject of focused research. Its structure features a methoxy (B1213986) group at the 3-position of the isoquinoline ring system. This specific placement of the methoxy group influences the electronic properties and reactivity of the molecule, making it a useful precursor for the synthesis of more complex molecules.

Researchers utilize this compound and its derivatives as building blocks in the synthesis of a variety of organic compounds. For instance, it can serve as a precursor for creating kinase inhibitors and DNA-binding agents. vulcanchem.com The presence of the methoxy group can direct further chemical transformations and can be a key feature in the final target molecule's interaction with biological systems. While specific compounds like 7-Bromo-3-methoxyisoquinoline are used as intermediates in pharmaceutical and chemical synthesis, the parent this compound provides a fundamental starting point for a range of chemical explorations. forecastchemicals.com The synthesis of various substituted 3-methoxyisoquinolines has been a subject of study, with methods developed to introduce different functional groups onto the isoquinoline core.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C10H9NO |

| Parent Compound | Isoquinoline |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-6-8-4-2-3-5-9(8)7-11-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOCQUFZHZWFEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxyisoquinoline and Its Derivatives

Classical Cyclization Reactions for Isoquinoline (B145761) Ring Formation

Traditional methods for isoquinoline synthesis rely on the formation of the heterocyclic ring through intramolecular cyclization reactions. These methods, while established, often require harsh conditions.

Pomeranz-Fritsch Reaction and its Adaptations for Methoxy-Substituted Precursors

The Pomeranz-Fritsch reaction, first reported in 1893, is a well-established method for synthesizing isoquinolines. chem-station.comchemistry-reaction.comwikipedia.org The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. chemistry-reaction.comwikipedia.org The classical approach often utilizes strong mineral acids like sulfuric acid. wikipedia.org

Modifications to the original Pomeranz-Fritsch reaction have been developed to improve yields and accommodate a wider range of substrates, including those with methoxy (B1213986) substituents. The Schlittler-Muller modification, for instance, uses the condensation of benzylamines with glyoxal (B1671930) hemiacetals. chem-station.com Another significant adaptation is the Bobbitt modification, which involves the in-situ hydrogenation of the intermediate imine to an aminoacetal, allowing for the preparation of 1,2,3,4-tetrahydroisoquinolines. mdpi.com

For the synthesis of methoxy-substituted isoquinolines, such as 3-methoxyisoquinoline derivatives, the reaction conditions can be critical. Researchers have explored various acid catalysts, including polyphosphoric acid, which has been successful in preparing 7- and 8-substituted isoquinolines. researchgate.net More recently, milder conditions have been developed, such as using a combination of a silyl (B83357) triflate and a sterically hindered pyridine (B92270) base, which can tolerate acid-sensitive functional groups. mdpi.com A modified Pomeranz-Fritsch reaction has been successfully used to synthesize 8-methoxyisoquinoline. sci-hub.se Additionally, an optimized three-step procedure starting from O-benzylisovanillin, which utilizes a modified Pomeranz-Fritsch reaction, has been reported to produce isoquinoline derivatives in good yield without the need for intermediate purification. beilstein-journals.org

| Reaction | Key Features | Application to Methoxy-Substituted Precursors |

| Classical Pomeranz-Fritsch | Acid-catalyzed cyclization of benzalaminoacetals. chemistry-reaction.comwikipedia.org | Requires careful selection of acid catalyst to avoid side reactions. |

| Schlittler-Muller Modification | Condensation of benzylamines with glyoxal hemiacetals. chem-station.com | Offers an alternative route to the key intermediate. |

| Bobbitt Modification | In-situ hydrogenation to form tetrahydroisoquinolines. mdpi.com | Useful for preparing reduced isoquinoline systems. |

| Modern Adaptations | Use of milder catalysts like silyl triflates. mdpi.com | Allows for the synthesis of isoquinolines with acid-sensitive groups. |

Bischler-Napieralski Cyclization in the Context of Isoquinoline Alkaloid Synthesis

The Bischler-Napieralski reaction is a fundamental method for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to many isoquinoline alkaloids. slideshare.netorganic-chemistry.orgnrochemistry.com This reaction involves the intramolecular cyclization of β-arylethylamides, typically promoted by a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) under acidic conditions. slideshare.netorganic-chemistry.orgnrochemistry.comresearchgate.net The presence of electron-donating groups, such as a methoxy group, on the aromatic ring facilitates this electrophilic aromatic substitution reaction. nrochemistry.com

The mechanism of the Bischler-Napieralski reaction is thought to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. wikipedia.org The choice of reaction conditions can influence the predominant mechanistic pathway. wikipedia.org For instance, the use of POCl₃ often leads to the formation of an imidoyl phosphate, which is a good leaving group, facilitating the cyclization. organic-chemistry.org

In the synthesis of isoquinoline alkaloids, the Bischler-Napieralski reaction is a key step. For example, it has been employed in the synthesis of Methoxy-indolo[2,l-a]isoquinolines and their dihydro derivatives. uni-regensburg.de The reaction has also been utilized in the total synthesis of various alkaloids, often followed by a reduction or dehydrogenation step to yield the final target molecule. researchgate.netrsc.org

| Reagent | Role in Reaction | Typical Conditions |

| β-arylethylamide | Starting material containing the pre-formed C-C-N backbone. slideshare.net | Often substituted with electron-donating groups. |

| POCl₃ or P₂O₅ | Dehydrating and activating agent. organic-chemistry.orgnrochemistry.com | Refluxing in a non-polar solvent like toluene (B28343) or xylene. organic-chemistry.org |

| Product | 3,4-dihydroisoquinoline (B110456). slideshare.net | Can be further oxidized to the corresponding isoquinoline. |

Pictet-Spengler Reaction for Tetrahydroisoquinoline Precursors and Regioselective Synthesis

The Pictet-Spengler reaction, discovered in 1911, is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgnrochemistry.comgoogle.com This reaction is considered a special case of the Mannich reaction and is driven by the electrophilicity of the iminium ion formed under acidic conditions. wikipedia.org

The nature of the aromatic ring plays a crucial role in the reaction's success. Highly nucleophilic aromatic rings like indole (B1671886) or pyrrole (B145914) react under mild conditions, while less nucleophilic rings, such as a phenyl group, often require higher temperatures and stronger acids. wikipedia.org For the synthesis of tetrahydroisoquinolines from phenethylamines, which are less activated, harsher conditions like refluxing with strong acids are typically necessary. wikipedia.org This method is pivotal in the synthesis of isoquinoline alkaloids. rsc.org

Regioselectivity in the Pictet-Spengler reaction is a significant consideration, especially when the aromatic ring has multiple potential sites for cyclization. For instance, in dopamine (B1211576) hydrobromide, which has two activated positions, the reaction can lead to the formation of two regioisomers. depaul.edu The regiochemical outcome can be influenced by the substituents on the aromatic ring and the reaction conditions. For example, the use of TFE as a solvent has been shown to favor para-functionalization. mdpi.com

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign catalytic methods. These approaches often offer higher yields, greater functional group tolerance, and milder reaction conditions compared to classical methods.

Palladium-Catalyzed Synthetic Routes to Isoquinolines

Palladium catalysis has emerged as a powerful tool for the synthesis of isoquinolines. One notable approach involves the palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization to yield isoquinolines. organic-chemistry.orgorganic-chemistry.org This method allows for the one-pot synthesis of nitrogen heterocycles in good to excellent yields. organic-chemistry.org

Another strategy is the palladium-catalyzed iminoannulation of internal alkynes, which provides a route to various isoquinoline derivatives. acs.org Palladium-catalyzed C-H activation/annulation reactions have also been developed for the synthesis of isoquinolinones, which are valuable precursors to isoquinolines. mdpi.com For example, N-methoxybenzamides can react with 2,3-allenoic acid esters in the presence of a palladium catalyst to afford 3,4-substituted hydroisoquinolones with high regioselectivity. mdpi.com The synthesis of 4-methoxyisoquinoline (B1350727) has been achieved using a palladium-catalyzed method from 4-bromoisoquinoline. amazonaws.com

Carbon-Hydrogen (C-H) Activation Strategies in Isoquinoline Annulation

Transition-metal-catalyzed C-H activation has become a prominent strategy for the direct and atom-economical synthesis of complex organic molecules. libretexts.org Rhodium(III) catalysts have been particularly effective in the synthesis of isoquinolines via C-H activation.

Several rhodium(III)-catalyzed methods have been developed, including:

The reaction of benzimidates with allyl carbonates, which proceeds via a C-H activation/cyclization cascade. rsc.org

The annulation of aromatic imines with alkynes to construct axially chiral 1-aryl isoquinolines. nih.gov

The use of a hydrazone as a directing group for ortho C-H bond activation and annulation. acs.org

The reaction of hydroxyl-substituted benzaldimines with alkynes to form mesoionic isoquinolines. nih.gov

These methods often exhibit high efficiency, broad substrate scope, and mild reaction conditions. rsc.orgacs.orgnih.gov The C-H activation/1,3-diyne strategy, catalyzed by Rh(III), has also been used to create diverse bisheterocycles. nih.gov Palladium-catalyzed C(sp³)-H activation has been utilized to synthesize 3,4-dihydroquinolinone derivatives. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| Rh(III)/AgSbF₆ | Benzimidates and allyl carbonates | Isoquinoline derivatives | Hydrogen evolution, rapid reaction. rsc.org |

| Rh(III) with chiral ligand | Aromatic imines and alkynes | Axially chiral 1-aryl isoquinolines | High enantioselectivity. nih.gov |

| Rh(III) | Arylhydrazines and internal alkynes | Substituted isoquinolines | Hydrazine as a directing group, no external oxidant. rsc.org |

| Pd(OAc)₂/P(o-tol)₃ | N-acyl anilines | 3,4-Dihydroquinolinones | C(sp³)-H activation, can be performed in air. nih.gov |

Rhodium-Catalyzed Cyclization and Annulation Protocols

Rhodium catalysis has emerged as a powerful tool for the synthesis of isoquinoline derivatives through C-H activation, cyclization, and annulation reactions. These methods offer high atom economy and functional group tolerance, providing access to a diverse range of substituted isoquinolines.

One prominent strategy involves the rhodium(III)-catalyzed oxidative annulation of benzimidates with alkynes. This approach utilizes a directing group to facilitate the ortho C-H activation of the aromatic ring, followed by insertion of the alkyne and subsequent cyclization to form the isoquinoline skeleton. While broadly applicable, the synthesis of this compound derivatives would typically involve starting materials with appropriately positioned methoxy groups on the benzimidate precursor. For instance, the reaction of a benzimidate derived from a m-anisidine (B1676023) derivative could potentially lead to the formation of a this compound, although regioselectivity can be a challenge.

Another versatile rhodium-catalyzed method is the annulation of enamides with sulfoxonium ylides. This transformation proceeds via C-H activation and allows for the construction of the isoquinoline ring system under additive-free conditions, affording products in moderate to good yields. rsc.org

Furthermore, rhodium(III)-catalyzed redox-neutral dehydrative coupling between aryl ketoximes and alkynes provides an efficient route to polysubstituted isoquinolines. capes.gov.br In this process, the N-O bond of the oxime acts as an internal oxidant, enabling the catalytic cycle to proceed without the need for external oxidants. imperial.ac.uk The reaction involves an ortho C-H activation directed by the oxime group, followed by alkyne insertion and cyclization. The use of an aryl ketoxime bearing a methoxy group at the appropriate position on the aromatic ring would be a viable strategy for accessing methoxy-substituted isoquinolines. For example, the cyclization of a ketoxime derived from a methoxy-substituted acetophenone (B1666503) with an alkyne could yield the desired this compound derivative. The regioselectivity of the alkyne insertion is a key factor in determining the final substitution pattern of the product. organic-chemistry.org

A summary of representative rhodium-catalyzed reactions for isoquinoline synthesis is presented below:

| Starting Materials | Catalyst System | Product Type | Ref. |

| Aryl Aldimines and Alkynes | [CpRh(MeCN)₃][SbF₆]₂ / Cu(OAc)₂·H₂O | 3,4-Disubstituted Isoquinolines | core.ac.uk |

| Enamides and Sulfoxonium Ylides | [CpRhCl₂]₂ / AgSbF₆ | Substituted Isoquinolines | rsc.org |

| Aryl Ketone O-acyloximes and Alkynes | [Cp*RhCl₂]₂ / NaOAc | 1,3,4-Trisubstituted Isoquinolines | imperial.ac.uk |

Regioselective and Stereoselective Synthesis of Methoxyisoquinolines

Achieving high levels of regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules like this compound derivatives, particularly when targeting specific isomers with desired biological activities.

Directed ortho-Metalation (DoM) for Controlled Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This method relies on the use of a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG by an organolithium base. wikipedia.orgbaranlab.org The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents with high regiocontrol.

In the context of isoquinolines, DoM allows for the selective functionalization at specific positions of the heterocyclic core. For alkoxy-substituted isoquinolines, direct ring metalation can be achieved with high regioselectivity at the C-1 position using sterically hindered amide bases like TMPMgCl·LiCl (Knochel-Hauser base). beilstein-journals.orgrsc.orgd-nb.info This approach has been successfully employed in the synthesis of various isoquinoline alkaloids. beilstein-journals.orgrsc.org

The methoxy group is a well-established and moderately powerful directing metalation group in DoM chemistry. wikipedia.orgorganic-chemistry.org Its oxygen atom can coordinate to the lithium cation of the organolithium base, thereby lowering the kinetic barrier for deprotonation at the adjacent ortho position. In the case of this compound, the methoxy group at the C-3 position would be expected to direct metalation primarily to the C-4 position. This is due to the electronic activation of the C-4 proton and the ability of the methoxy group to stabilize the resulting organolithium intermediate through chelation.

However, the inherent reactivity of the isoquinoline ring system must also be considered. The C-1 position of isoquinoline is the most acidic and is often the site of deprotonation. Therefore, the outcome of a DoM reaction on this compound will be a result of the interplay between the directing effect of the methoxy group and the intrinsic acidity of the isoquinoline protons. In some cases, lateral lithiation of a methyl group can compete with ortho-metalation, especially when an additional activating group is present. cdnsciencepub.com Competition between different directing groups can also influence the regioselectivity of the metalation. beilstein-journals.orgd-nb.info

The efficiency and selectivity of DoM reactions can often be enhanced by the addition of a ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA). baranlab.org TMEDA is a bidentate amine that can coordinate to the lithium cation, breaking down the aggregates of the organolithium reagent and increasing its basicity and reactivity. baranlab.org This ligand acceleration can lead to faster reaction rates, higher yields, and in some cases, improved regioselectivity. acs.org The use of TMEDA is common in the ortho-lithiation of various aromatic and heteroaromatic systems, including those bearing methoxy directing groups. harvard.eduuwindsor.ca In the context of this compound, the addition of TMEDA could potentially enhance the rate of deprotonation at the C-4 position, favoring the desired regioselective functionalization.

Role of the Methoxy Group as a Directing Metalation Group

Enantioselective Synthetic Routes to Chiral this compound Derivatives

The development of enantioselective methods for the synthesis of chiral isoquinoline derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their absolute stereochemistry. clockss.org This is particularly true for tetrahydroisoquinoline alkaloids, many of which possess a stereocenter at the C-1 position. nih.govacs.org

Asymmetric cycloaddition reactions, particularly [3+2] cycloadditions, have emerged as a powerful strategy for the enantioselective synthesis of chiral tetrahydroisoquinoline derivatives. nih.govnih.gov These reactions often involve the use of C,N-cyclic azomethine imines as 1,3-dipoles, which can be generated in situ from the corresponding dihydroisoquinolines. nih.govbohrium.com

In a typical approach, a chiral catalyst, such as a chiral primary amine or a chiral metal complex, is used to control the stereochemical outcome of the cycloaddition between the azomethine imine and a dipolarophile, such as an α,β-unsaturated aldehyde or ketone. nih.govnih.gov This methodology provides access to a wide array of dinitrogen-fused heterocycles containing the tetrahydroisoquinoline core with high levels of diastereoselectivity and enantioselectivity. nih.govbohrium.com

For example, the chiral primary amine-catalyzed enantioselective [3+2] cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones has been shown to produce tetrahydroisoquinoline derivatives in high yields and with excellent stereocontrol. nih.govbohrium.com The reaction conditions, including the choice of catalyst, solvent, and acid additive, are critical for achieving optimal results. nih.gov

A summary of a representative asymmetric [3+2] cycloaddition reaction is provided in the table below:

| Dipole | Dipolarophile | Catalyst System | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Ref. |

| C,N-Cyclic Azomethine Imine | Allyl Alkyl Ketone | Chiral Primary Amine / Acid | Dinitrogen-fused Tetrahydroisoquinoline | up to >25:1 | up to >95% | nih.govbohrium.com |

Another notable example is the chiral π-Cu(II) complex-catalyzed dearomative [3+2] cycloaddition of isoquinolinium ylides with enamides, which furnishes pyrroloisoquinoline derivatives with high enantioselectivity. rsc.orgrsc.org These methods provide a versatile platform for the synthesis of complex chiral scaffolds that can be further elaborated to access a variety of this compound-containing targets.

Chiral Catalyst Development for Enantiocontrol

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical field where the biological activity of stereoisomers can differ significantly. jddhs.com For isoquinoline derivatives, achieving enantiocontrol, especially at the C1 position of the tetrahydroisoquinoline (THIQ) core, is crucial. This has led to the development of various chiral catalysts, which can be broadly categorized into organocatalysts and transition-metal complexes.

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts in the asymmetric synthesis of the THIQ scaffold. acs.orgresearchgate.net These Brønsted acids can activate imines or isoquinolines toward nucleophilic attack through the formation of a chiral ion-pair, thereby controlling the stereochemical outcome of the reaction. acs.org For instance, CPAs have been successfully used in the enantioselective dearomative arylation of isoquinolines with indoles, yielding C1-indolyl-substituted dihydroisoquinolines with excellent yields and enantioselectivities (up to >99% yield and 97% ee). acs.org Similarly, the asymmetric aza Friedel-Crafts reaction of 3,4-dihydroisoquinolines with 1-naphthols has been achieved using CPAs, affording chiral THIQs with 1-naphthol (B170400) substituents in high yields and enantioselectivities. bohrium.comresearchgate.net The catalyst's structure, particularly the substituents on the BINOL backbone, is critical for achieving high levels of stereocontrol. acs.orgacs.org

Transition-metal catalysis offers another robust avenue for enantiocontrol. Complexes of rhodium and iridium, featuring chiral ligands, are highly effective for the asymmetric hydrogenation of C=N bonds in dihydroisoquinolines or related enamines. researchgate.netmdpi.com Rhodium complexes with chiral phosphine (B1218219) ligands, such as those containing a thiourea (B124793) moiety, have been used for the asymmetric hydrogenation of isoquinolines, promoted by a strong Brønsted acid like HCl. rsc.org This system achieves high conversion and enantioselectivity (up to 99% ee) through a proposed mechanism involving anion binding between the substrate and the catalyst. rsc.org Iridium complexes with chiral spiro phosphoramidite (B1245037) ligands have also proven efficient in the asymmetric hydrogenation of enamines to produce chiral N-alkyltetrahydroisoquinolines with up to 98% ee. researchgate.net More recently, chiral-at-metal rhodium complexes have been developed for asymmetric [3+2] cycloaddition reactions to obtain C-1-substituted THIQ derivatives in high yields (>90%) and excellent stereoselectivities (up to 99% ee). rsc.org

| Catalyst Type | Specific Catalyst/Ligand | Reaction Type | Substrate | Yield | Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|---|---|

| Organocatalyst | Chiral Phosphoric Acid (CPA) | Aza Friedel-Crafts | 3,4-Dihydroisoquinoline & 1-Naphthol | Excellent | Excellent | bohrium.com |

| Organocatalyst | (R)-TRIP | Pictet-Spengler | N-(o-nitrophenylsulfenyl)-2-arylethylamine | - | 86-92% | acs.org |

| Organocatalyst | Chiral Phosphoric Acid | Dearomative Phosphinylation | 3,4-Dihydroisoquinoline & Diarylphosphine Oxide | High | High | nih.gov |

| Transition Metal | Rh-Thiourea Chiral Phosphine | Asymmetric Hydrogenation | Substituted Isoquinoline | High | up to 99% | rsc.org |

| Transition Metal | Ir/(Sa,R,R)-3a (Spiro Phosphoramidite) | Asymmetric Hydrogenation | Exocyclic Enamine | High | up to 98% | researchgate.net |

| Transition Metal | Chiral-at-metal Rhodium Complex | [3+2] Cycloaddition | C,N-Cyclic Azomethine Imine | >90% | up to 99% | rsc.org |

| Transition Metal | Pd(OAc)₂/Walphos | Asymmetric Larock Annulation | o-Iodoaniline & Alkyne | up to 98% | up to 97.5:2.5 er | acs.org |

Green Chemistry and Sustainable Approaches in this compound Production

The principles of green chemistry, which advocate for the reduction of waste, use of safer chemicals, and energy efficiency, are increasingly influencing the synthesis of pharmaceuticals and fine chemicals, including isoquinoline derivatives. jddhs.combio-conferences.org These principles aim to create manufacturing processes that are more sustainable and have a lower environmental impact. researchgate.net Key strategies include the use of continuous flow synthesis for better process control and scalability, and the development of solvent-free or minimal-waste methodologies. numberanalytics.com

Continuous Flow Synthesis for Scalability and Efficiency

Continuous flow chemistry has emerged as a powerful technology that offers significant advantages over traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs) and other chemical products. scielo.brspringerprofessional.denih.gov By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry provides superior control over reaction parameters such as temperature and mixing, leading to enhanced safety, higher yields, and improved product consistency. scielo.brmdpi.com

This technology is particularly well-suited for scaling up production from the laboratory to an industrial level. acs.org For the synthesis of isoquinoline alkaloids and related N-heterocycles, flow chemistry has demonstrated remarkable improvements in efficiency. For example, a fully continuous flow process for the asymmetric synthesis of tetrahydroprotoberberine alkaloids reduced the total reaction time from 100 hours in a batch process to just 32.5 minutes. rsc.org This dramatic acceleration not only boosts productivity but also reduces energy consumption and solvent use by eliminating the need for intermediate purification steps. rsc.org The scalability of flow processes has been demonstrated by achieving production rates of several grams per hour for complex heterocyclic scaffolds, a level suitable for medicinal chemistry applications. acs.org

| Synthesis Target | Technology | Key Advantages Noted | Productivity/Efficiency Metric | Reference(s) |

|---|---|---|---|---|

| Tetrahydroprotoberberine Alkaloids | Fully Continuous Asymmetric Flow | High efficiency, reduced time, reduced solvent/waste | Reaction time reduced from 100 h (batch) to 32.5 min (flow) | rsc.org |

| Trifluoromethylated N-Fused Heterocycles | Automated & Scalable Continuous-Flow | More sustainable and cost-effective than batch, no intermediate purification | >99% yield, productivity of 1 g/h | acs.org |

| 1,3-trans-Tetrahydroisoquinoline | Combined Batch and Flow | Enabled scalable use of unstable aryllithium intermediate | Pilot-plant scale production achieved | acs.org |

| Imatinib (API) | One-Flow Three-Step Synthesis | Telescoped process, reduced manual handling | 58% yield, 0.63 mmol/h productivity | nih.gov |

Solvent-Free and Minimally Waste-Generating Methodologies

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents, which contribute significantly to chemical waste. jddhs.comresearchgate.net This has spurred the development of solvent-free reaction conditions and other waste-reducing techniques.

Mechanochemistry (Ball Milling): This technique uses mechanical force, typically by grinding solid reactants together in a ball mill, to initiate chemical reactions. mdpi.com This approach often proceeds without any solvent, or with only minimal amounts of liquid (liquid-assisted grinding), thereby drastically reducing solvent waste. rsc.orgrsc.org Ball milling has been successfully applied to the synthesis of various N-heterocyclic compounds, offering advantages such as shorter reaction times, high yields, and simplified product isolation. mdpi.comrsc.orgnih.gov For instance, N-heterocyclic thiones and selones have been prepared in almost quantitative yields using this solventless method, which is superior in terms of time and energy efficiency compared to conventional solution-based methods. rsc.org The synthesis of copper(I)/N-heterocyclic carbene complexes via ball milling also represents a greener alternative to traditional methods that generate significant metal waste. chemistryviews.org

Microwave-Assisted Synthesis: The use of microwave irradiation to heat reactions is another key green chemistry tool. acs.org Microwave heating is often much faster and more energy-efficient than conventional heating methods. researchgate.net This technique can accelerate a wide range of organic reactions, including the synthesis of isoquinolines and other heterocycles. researchgate.netresearchgate.netacs.org Reactions can often be performed using greener solvents like water or polyethylene (B3416737) glycol (PEG), or even under solvent-free conditions, which aligns with waste minimization goals. researchgate.net For example, a palladium-catalyzed, microwave-assisted one-pot reaction has been developed for the synthesis of various substituted isoquinolines in moderate to excellent yields. acs.org

| Green Methodology | Description | Application Example | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Ball Milling | Solvent-free synthesis using mechanical force. | Synthesis of N-heterocyclic thiones and selones. | Quantitative yield, short reaction time, energy efficient, minimal solvent use. | rsc.org |

| Ball Milling | One-pot, two-step synthesis of copper(I)/NHC complexes. | Synthesis of (IPr)CuCl. | Eliminates use of silver(I), reduces metal waste and solvent usage. | rsc.orgchemistryviews.org |

| Microwave-Assisted | Rapid heating using microwave irradiation. | Pd-catalyzed one-pot synthesis of isoquinolines. | Reduced reaction times, moderate to excellent yields (up to 86%). | researchgate.netacs.org |

| Microwave-Assisted | Use of benign reaction media. | Synthesis of various heterocyclic systems. | Dramatically reduced reaction times, enables use of aqueous or solvent-free media. | acs.org |

Reactivity and Derivatization of the 3 Methoxyisoquinoline Core

Electrophilic Aromatic Substitution on the Isoquinoline (B145761) Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. byjus.comwikipedia.org In the case of 3-methoxyisoquinoline, the reaction's outcome is largely governed by the directing effects of the electron-donating methoxy (B1213986) group and the inherent reactivity of the bicyclic heteroaromatic system.

Regioselectivity Directed by the Methoxy Substituent

The methoxy group at the C-3 position is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. wikipedia.orgmasterorganicchemistry.com For this compound, this directing effect would primarily target the C-4 position (ortho) and, to a lesser extent, other positions on the carbocyclic ring. For instance, the electrophilic iodination of this compound using N-iodosuccinimide proceeds with high regioselectivity to yield 4-iodo-3-methoxyisoquinoline in high yield (93%). mdpi.com This highlights the strong directing influence of the methoxy group to the adjacent C-4 position.

Nucleophilic Substitution Reactions and their Scope

The this compound core can also undergo nucleophilic substitution reactions, although this is less common than electrophilic substitution on the carbocyclic ring. The methoxy group itself is generally not a good leaving group. However, the presence of other activating groups or specific reaction conditions can facilitate nucleophilic displacement. For instance, if a good leaving group like a halogen is present at another position, it can be displaced by a nucleophile. physicsandmathstutor.com

The scope of nucleophilic substitution can be expanded by modifying the isoquinoline core. For example, the presence of an electron-withdrawing group, such as a nitro group, or the formation of an N-oxide can activate the ring towards nucleophilic attack. While specific examples for this compound are not abundant in the provided context, the general principles of nucleophilic aromatic substitution on heteroaromatic systems apply.

Metal-Catalyzed Cross-Coupling Reactions

Palladium- and other transition-metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. unistra.fr this compound derivatives, particularly those bearing a halogen or triflate group, are excellent substrates for these transformations.

Suzuki-Miyaura Coupling for Arylation and Alkylation

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is widely used to introduce aryl and alkyl groups onto the this compound scaffold. For instance, 3-bromo-1-methoxyisoquinoline (B11870952) can participate in palladium-catalyzed cross-coupling reactions. molaid.com While the specific example refers to the 1-methoxy isomer, the reactivity principle extends to the 3-methoxy counterpart. The general applicability of Suzuki-Miyaura coupling allows for the synthesis of a wide range of substituted isoquinolines from precursors like this compound-boronic acids or their halogenated derivatives. vulcanchem.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Starting Material | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| 4-Iodoanisole | Phenylboronic acid | Pd/C, K₂CO₃ | 4-Methoxybiphenyl |

| Aryl Halide | Organoborane | Pd(PPh₃)₄ | Biaryl Compound |

This table presents generalized examples of Suzuki-Miyaura coupling reactions to illustrate the transformation. scielo.org.mx

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. libretexts.orgwuxiapptec.com This reaction is a powerful tool for introducing amino groups onto the this compound core, which is a key step in the synthesis of many biologically active compounds. The reaction typically employs a palladium precursor, a phosphine (B1218219) ligand, and a base. libretexts.org The choice of ligand and base is crucial for the success of the reaction and depends on the specific substrates being coupled. wuxiapptec.com For example, regioselective amination has been demonstrated in the synthesis of 4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol using a Buchwald-Hartwig protocol with a Pd₂(dba)₃/Xantphos catalyst system. smolecule.com This demonstrates the applicability of this methodology to methoxyisoquinoline systems.

Other Palladium and Transition Metal-Catalyzed Coupling Reactions

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, other transition metal-catalyzed couplings are also applicable to this compound derivatives. For example, copper-catalyzed trifluoromethylation has been successfully applied to 4-iodo-3-methoxyisoquinoline. mdpi.com Additionally, palladium-catalyzed processes can be employed for various other transformations. molaid.com The versatility of these catalytic systems allows for the introduction of a wide range of functional groups, further expanding the chemical space accessible from the this compound core.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Iodo-3-methoxyisoquinoline |

| N-Iodosuccinimide |

| 3-Bromo-1-methoxyisoquinoline |

| 4-Iodoanisole |

| Phenylboronic acid |

| 4-Methoxybiphenyl |

| 4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol |

| Pd₂(dba)₃ |

Oxidation and Reduction Transformations of this compound Derivatives

The inherent reactivity of the this compound scaffold allows for a variety of oxidation and reduction reactions, enabling the synthesis of diverse and structurally complex molecules. These transformations can be directed to either the side chains appended to the ring system or the heterocyclic core itself.

The oxidation of this compound derivatives can be selectively targeted to achieve specific structural modifications. For instance, the oxidation of side chains, such as a benzylic carbon, can be accomplished without affecting the aromatic core. A notable example is the direct and selective oxidation of the benzylic carbon of 1-benzyl-3,4-dihydroisoquinolines to the corresponding 1-benzoyl-3,4-dihydroisoquinolines. conicet.gov.ar This transformation can be efficiently carried out using 10% Palladium on carbon (Pd/C) in acetonitrile (B52724) at room temperature. conicet.gov.ar This method provides high yields, particularly for derivatives with an unsubstituted benzylic ring. conicet.gov.ar

Oxidation can also target the isoquinoline ring system itself. For example, 5,8-dimethoxyisoquinoline (B6204768) can be oxidized to isoquinoline-5,8-dione (B3342986) using ceric ammonium (B1175870) nitrate (B79036) (CAN). thieme-connect.de Furthermore, the treatment of isoquinoline with reagents like m-chloroperoxybenzoic acid (mCPBA) can lead to the formation of the corresponding N-oxide, which can then rearrange to an isoquinolin-1-one. mdpi.com

The following table summarizes selective oxidation reactions on isoquinoline derivatives:

Table 1: Selective Oxidation Reactions of Isoquinoline Derivatives| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 1-Benzyl-3,4-dihydroisoquinolines | 10% Pd/C, CH₃CN | 1-Benzoyl-3,4-dihydroisoquinolines | conicet.gov.ar |

| 5,8-Dimethoxyisoquinoline | Ceric Ammonium Nitrate (CAN) | Isoquinoline-5,8-dione | thieme-connect.de |

| Isoquinoline | m-Chloroperoxybenzoic Acid (mCPBA) | Isoquinoline N-oxide | mdpi.com |

The controlled reduction of the isoquinoline ring, specifically the heterocyclic nitrogen-containing ring, is a fundamental transformation for accessing 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives, which are prevalent scaffolds in natural products and pharmaceuticals. thieme-connect.de This reduction is commonly achieved through catalytic hydrogenation.

A two-step sequence involving a Bischler-Napieralski reaction to form a 3,4-dihydroisoquinoline (B110456) intermediate, followed by reduction, is a classic approach. The reduction of the C=N double bond in the dihydroisoquinoline intermediate can be accomplished using reagents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation with catalysts such as palladium on carbon (Pd-C), Raney Nickel, or platinum oxide (PtO₂) under a hydrogen atmosphere. For example, 8-benzyloxy-1-cyanoisoquinoline can be hydrogenated over 10% Pd-C in methanol (B129727) to yield the corresponding 8-hydroxy-1-cyano-1,2,3,4-tetrahydroisoquinoline. clockss.org

The choice of catalyst and reaction conditions can be optimized for large-scale industrial production, considering factors like catalyst turnover number and cost.

Table 2: Catalysts for the Reduction of Dihydroisoquinolines

| Catalyst | Typical Solvent | Key Feature | Reference(s) |

|---|---|---|---|

| Pd/C | Methanol, Ethanol | Widely used, efficient | clockss.org |

| Raney Ni | Ethanol | Cost-effective for industrial scale | |

| PtO₂ | Acetic Acid | High turnover number |

Selective Oxidation of Side Chains and Ring Systems

Cycloaddition Chemistry of this compound and its Derivatives

The this compound system and its derivatives are valuable partners in various cycloaddition reactions, serving as precursors to complex, fused heterocyclic structures. These reactions leverage the electronic properties of the isoquinoline ring and its ability to form reactive intermediates like isoquinolinium ylides.

Isoquinolinium salts bearing a tethered alkenyl side-chain can undergo thermally induced intramolecular cycloaddition reactions. rsc.org This process involves the cycloaddition across the C-1 and C-4 positions of the isoquinolinium ring and the appended olefin, leading to the formation of tetracyclic adducts. rsc.org These reactions provide a powerful method for constructing complex, fused-ring systems from relatively simple isoquinoline precursors. The reactivity and the nature of the resulting products can be compared to those obtained from intermolecular cycloadditions. rsc.org

1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered rings. wikipedia.org Isoquinolinium ylides, which can be generated in situ from the corresponding isoquinolinium salts, act as 1,3-dipoles. These ylides react with various dipolarophiles to yield fused pyrrolo[2,1-a]isoquinoline (B1256269) systems. thieme.deresearchgate.net The development of asymmetric versions of these reactions allows for the control of stereochemistry, leading to chiral, polycyclic products.

Highly enantioselective (3+2) cycloadditions have been achieved between isoquinolinium methylides and enals, catalyzed by organocatalysts, to produce highly substituted chiral pyrroloisoquinolines with excellent diastereoselectivities. rsc.org Similarly, chiral copper(II) complexes can catalyze the dearomative (3+2) cycloaddition between isoquinolinium ylides and various enamides, proceeding in a site-selective, exo/endo-selective, and enantioselective manner. researchgate.netresearchgate.net Three-component 1,3-dipolar cycloadditions involving isatins, nitrovinylindoles, and tetrahydroisoquinolines (THIQs) have been developed to access spirooxindoles with excellent diastereoselectivity. mdpi.com

Table 3: Examples of Diastereo- and Enantioselective 1,3-Dipolar Cycloadditions

| Dipole Precursor | Dipolarophile | Catalyst/Method | Product Type | Stereocontrol | Reference(s) |

|---|---|---|---|---|---|

| Isoquinolinium Salt | Enals | Organocatalyst | Chiral Pyrroloisoquinolines | High ee and de | rsc.org |

| Isoquinolinium Ylide | Enamides | Chiral Cu(II) complex | Chiral Pyrroloisoquinolines | High ee and exo-selectivity | researchgate.netresearchgate.net |

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. organic-chemistry.orgiitk.ac.in While the isoquinoline nucleus itself is aromatic and generally a reluctant participant in Diels-Alder reactions, its derivatives can be engineered to act as dienes or dienophiles. More commonly, isoquinolinium ylides are employed as 1,3-dipoles in [3+2] cycloadditions, as detailed in the previous section.

However, formal [3+3] cycloaddition reactions have emerged as a complementary strategy. nih.gov For instance, N-iminoisoquinolinium ylides can react with partners like bicyclobutanes in Lewis acid-catalyzed dearomatizing (3+3) cycloadditions to form chiral fused 2,3-diazabicyclo[3.1.1]heptanes with high yield and enantioselectivity. chemrxiv.org These intermolecular strategies expand the toolkit for synthesizing diverse nitrogen-containing heterocycles from isoquinoline-based starting materials. nih.gov

Spectroscopic Characterization and Structural Analysis of 3 Methoxyisoquinoline Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 3-methoxyisoquinoline. It provides detailed information about the chemical environment of individual atoms.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary data on the types and numbers of protons and carbons in a molecule. For instance, in various derivatives of this compound, the methoxy (B1213986) group protons typically appear as a singlet around 4.0-4.2 ppm in the ¹H NMR spectrum. rsc.org The aromatic protons and carbons exhibit characteristic shifts depending on their position and the nature of other substituents on the isoquinoline (B145761) ring. rsc.orgmdpi.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning these resonances and establishing connectivity within the molecule. emerypharma.combitesizebio.com These techniques reveal correlations between neighboring protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon couplings (HMBC), which is crucial for piecing together the complete molecular structure. emerypharma.combeilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives Data presented for illustrative purposes and may vary based on solvent and specific substitution patterns.

| Position/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -OCH₃ | ~4.0 - 4.2 (s) | ~55 |

| H-1 | ~9.0 (s) | ~151 |

| H-4 | ~7.8 (s) | ~126 |

| Aromatic CH | ~7.3 - 8.1 (m) | ~125 - 133 |

While solution-state NMR is more common for routine structural analysis, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. worktribe.com This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. americanpharmaceuticalreview.com ssNMR can reveal details about intermolecular interactions and packing arrangements within the crystal lattice, complementing data obtained from X-ray crystallography. worktribe.comrsc.org For isoquinoline derivatives, ssNMR can help characterize different crystalline forms and understand how molecular packing influences their properties. worktribe.com

Multi-Dimensional NMR Techniques for Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. rsc.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the sample, which are then analyzed. rsc.orgmdpi.com For this compound (C₁₀H₉NO), the expected exact mass can be calculated and compared with the experimentally determined value to confirm its composition with high accuracy. mdpi.com This technique is crucial for confirming the identity of newly synthesized derivatives and for analyzing complex mixtures.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO |

| Calculated Exact Mass [M+H]⁺ | 160.0757 |

| Observed m/z [M+H]⁺ | 160.0759 |

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govosti.gov The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending of different functional groups. americanpharmaceuticalreview.com For this compound, characteristic IR absorption bands would include C-H stretching from the aromatic rings and the methoxy group, C=N and C=C stretching vibrations from the isoquinoline core, and C-O stretching from the methoxy ether linkage. mdpi.comresearchgate.net Raman spectroscopy can provide additional information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. osti.gov These techniques are useful for identifying the presence of key functional groups and for studying intermolecular interactions, such as hydrogen bonding in derivatives. nih.gov

Table 3: Characteristic Infrared Absorption Bands for Methoxyisoquinoline Derivatives Frequencies are approximate and can be influenced by the molecular environment.

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 |

| C=N Stretch | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) |

X-ray Crystallography for Absolute Structure Determination

Table 4: Illustrative Crystallographic Parameters for an Isoquinoline Derivative These values are hypothetical and serve as an example of typical data obtained from an X-ray diffraction experiment.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.1 |

| β (°) | 105.2 |

| Volume (ų) | 905.7 |

| Z (Molecules per unit cell) | 4 |

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for the analysis of chiral molecules. univ-amu.frnsf.gov While this compound itself is achiral, many of its derivatives, particularly those synthesized for biological applications, may contain stereocenters. nih.gov For these chiral derivatives, ECD and VCD can be used to determine their absolute configuration by comparing experimentally measured spectra with those predicted by quantum chemical calculations. nih.gov These methods rely on the differential absorption of left and right circularly polarized light and provide crucial stereochemical information that cannot be obtained from other spectroscopic techniques. nsf.gov

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized for the stereochemical analysis of chiral molecules, including this compound and its derivatives. ntu.edu.sgjascoinc.com This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing crucial information about its three-dimensional structure. ntu.edu.sgnumberanalytics.com The resulting CD spectrum is highly sensitive to the molecule's stereochemistry and can be used to assign the absolute configuration of enantiomers. numberanalytics.comnih.gov

The application of CD spectroscopy in the structural elucidation of isoquinoline alkaloids is well-established. nih.govnih.gov For complex molecules, especially natural products where isolation of sufficient material for X-ray crystallography may be challenging, CD spectroscopy offers a valuable alternative for determining absolute configuration. researchgate.netnih.gov The technique is particularly effective when combined with quantum chemical calculations, which can predict the theoretical CD spectra for different stereoisomers. researchgate.netnih.gov By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute stereostructure of a new or structurally unprecedented chiral molecule can be confidently assigned. nih.gov

A significant advancement in this field is the development of hyphenated techniques, such as high-performance liquid chromatography-circular dichroism (HPLC-CD) coupling. nih.govmarquette.edu This online method allows for the stereochemical analysis of components directly from complex mixtures, such as crude plant extracts, without the need for prior isolation. marquette.edu The combination of HPLC-CD with other analytical methods like HPLC-NMR and HPLC-MS/MS provides a comprehensive approach to determine the constitution, relative configuration, and absolute configuration of new metabolites in a single set of experiments. marquette.edu

The exciton (B1674681) chirality method is a specific application of CD spectroscopy that has been instrumental in establishing the absolute configuration of various isoquinoline alkaloids. clockss.orgpsu.edu This method is applicable when two or more chromophores are present in a chiral molecule in a spatially defined relationship. psu.edu The through-space interaction of the transition dipole moments of these chromophores leads to a characteristic split CD spectrum, known as a Cotton effect. The sign of this Cotton effect can be directly related to the chirality of the molecule. clockss.org For instance, in bicyclic isoquinoline alkaloids, restricted rotation around the biaryl axis creates the necessary chiral arrangement of the naphthalene (B1677914) and isoquinoline chromophores, resulting in a distinct exciton-split CD spectrum that allows for the determination of the absolute configuration. clockss.org

Below is a table summarizing the application of CD spectroscopy in the stereochemical assignment of select isoquinoline derivatives.

| Compound Name | Method | Key Findings |

| Phylline | HPLC-CD | The absolute configuration was deduced by empirical analysis of its CD data obtained from an HPLC-CD experiment on a crude plant extract. marquette.edu |

| 5"-O-Methyldioncopeltine A | HPLC-CD | Similar to phylline, its absolute configuration was determined through HPLC-CD analysis of the plant extract. marquette.edu |

| Mucroniferanines H-M | Computational ECD Calculations | The absolute configurations of these new isoquinoline alkaloids were established by comparing experimental CD spectra with those predicted by computational calculations. nih.gov |

| Ancistrocladisine | Exciton Chirality Method | The positive sign of the first Cotton effect in the exciton-split CD spectrum was used to establish the absolute stereochemistry. clockss.org |

| Ancistrocladidine | Exciton Chirality Method | A negative first Cotton effect in the Davydov-split CD spectrum established the absolute configuration at the chiral site. clockss.org |

| Ancistrocladine | CD Calculation | The calculated CD spectrum showed excellent agreement with the experimental spectrum, confirming the reliability of the method for hindered biaryls. thieme-connect.com |

| Hamatine | CD Calculation | The absolute configuration of this atropisomeric naphthylisoquinoline alkaloid was assigned based on the agreement between the calculated and experimental CD spectra. thieme-connect.com |

Computational Chemistry and Theoretical Investigations of 3 Methoxyisoquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. wikipedia.orgscispace.com This method is instrumental in elucidating fundamental properties that govern the reactivity and interaction of 3-methoxyisoquinoline.

Elucidation of Electronic Structure and Reaction Mechanisms

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity of a molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Furthermore, DFT is a valuable tool for investigating reaction mechanisms. mdpi.comsumitomo-chem.co.jposti.gov By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction. sumitomo-chem.co.jposti.gov This allows for the determination of activation energies, which are crucial for understanding reaction rates and predicting the most likely reaction pathways. sumitomo-chem.co.jp For instance, DFT can be used to study cycloaddition reactions involving isoquinoline (B145761) derivatives, helping to elucidate whether a reaction proceeds through a concerted or stepwise mechanism. mdpi.compku.edu.cn

Table 1: Theoretical Electronic Properties of Isoquinoline Derivatives

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity. nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Electron Density | Distribution of electrons within the molecule. | Highlights electron-rich and electron-poor regions, predicting sites of electrophilic and nucleophilic attack. |

This table is illustrative and the values would be determined by specific DFT calculations.

Prediction of Reactivity and Regioselectivity

DFT calculations are highly effective in predicting the reactivity and regioselectivity of chemical reactions. nih.govchemrxiv.orgnuph.edu.ua By analyzing the electron distribution and molecular orbitals, it is possible to identify the most probable sites for electrophilic or nucleophilic attack. For this compound, the methoxy (B1213986) group, being an electron-donating group, influences the electron density of the isoquinoline ring, thereby directing incoming reagents to specific positions.

Computational models can predict the outcome of reactions such as substitutions or cycloadditions with a high degree of accuracy. nih.govnuph.edu.ua For example, in reactions involving substituted isoquinolines, DFT can help predict which regioisomer will be the major product by comparing the activation energies of the transition states leading to different products. nih.govchemrxiv.org This predictive power is invaluable in synthetic chemistry for designing reactions that yield the desired products with high selectivity. echeminfo.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of their conformational changes and interactions with the environment over time. mdpi.comnih.gov

Conformational Analysis and Solvent Effects

MD simulations are used to explore the conformational landscape of this compound. mdpi.com By simulating the molecule's movements over a period of time, researchers can identify the most stable conformations and the energy barriers between them. mdpi.com This is particularly important for understanding how the molecule might bind to a biological target, as the conformation of the ligand is a key determinant of its binding affinity. mdpi.comnih.gov

The solvent environment can have a significant impact on the conformation and properties of a molecule. d-nb.info MD simulations can explicitly model the interactions between this compound and solvent molecules, providing insights into how the solvent influences its structure and dynamics. mdpi.com These simulations can reveal the organization of solvent molecules around the solute and how this organization affects the molecule's conformational preferences. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

QSAR and molecular docking are computational techniques that bridge the gap between a molecule's chemical structure and its biological activity. ijiset.comnih.govnih.gov

Ligand-Protein Interaction Modeling

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor. dntb.gov.uadntb.gov.ua In the context of this compound, docking studies can be used to model its interaction with various protein targets. ufrgs.brmdpi.com These studies provide a detailed view of the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking that contribute to the binding affinity. nih.govnih.gov

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govwikipedia.org By analyzing a dataset of related compounds with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. wikipedia.org For isoquinoline derivatives, QSAR models can help in designing new analogs of this compound with improved potency or selectivity. nih.gov These models typically use a variety of molecular descriptors, such as steric, electronic, and hydrophobic parameters, to quantify the structural features that are important for biological activity. ajchem-a.com

Table 2: Key Concepts in Ligand-Protein Interaction Modeling

| Technique | Description | Application to this compound |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Modeling the interaction of this compound with potential biological targets to understand its mechanism of action. |

| QSAR | Establishes a quantitative relationship between chemical structure and biological activity. wikipedia.org | Developing predictive models to guide the synthesis of new this compound derivatives with enhanced biological activity. nih.gov |

| Binding Affinity | The strength of the binding interaction between a ligand and a protein. | A key parameter determined from docking and QSAR studies to rank the potential of different compounds. |

| Interaction Types | The specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex. nih.gov | Identifying the crucial interactions between this compound and its target protein for rational drug design. |

Prediction of Binding Affinities for Molecular Design

Computational chemistry provides powerful tools for the prediction of binding affinities between small molecules, such as this compound and its derivatives, and their biological targets. These theoretical investigations are crucial in modern drug discovery and molecular design, offering insights into the molecular interactions that govern biological activity and guiding the synthesis of more potent and selective compounds. Methodologies like Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are central to these efforts.

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov These models utilize molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds. mdpi.comijiset.com For isoquinoline derivatives, QSAR studies have been employed to understand how structural modifications influence their inhibitory potential against various targets. nih.gov

Molecular docking is another key computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a docking score or binding energy. nih.gov This method allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for affinity. chemrxiv.org

While direct computational studies predicting the binding affinity of the parent compound this compound are not extensively documented in publicly available research, numerous studies on its derivatives highlight the importance of the methoxyisoquinoline scaffold in molecular design. These investigations provide valuable data on how substitutions on the isoquinoline ring system impact binding to various protein targets.

One notable study focused on the design of inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a target for inflammatory diseases. In this research, a derivative of 7-methoxyisoquinoline (B1361142) was identified as a potent inhibitor. Computational analysis, including QSAR and molecular docking, played a significant role in its development.

Table 1: Predicted Binding Affinity of a Methoxyisoquinoline Derivative against IRAK4

| Compound | Target | Predicted Binding Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide | IRAK4 | -108.38 | QSAR/Docking |

The study revealed that this methoxyisoquinoline derivative is predicted to be a more effective inhibitor of IRAK4 than compounds like Coumarin (-66.48 kcal/mol), although less effective than 5-Azaquinazolines (-163.21 Kcal/mol). nih.gov The hydrophilic nature of this specific methoxyisoquinoline derivative was also highlighted in the QSAR analysis. nih.gov

In another area of research, derivatives of 2-hydroxyisoquinoline-1,3-dione containing a methoxy group were investigated as inhibitors of the Ribonuclease H (RNase H) function of HIV reverse transcriptase. Molecular docking studies were performed to understand the binding interactions within the enzyme's active site.

Table 2: Molecular Docking Scores of Methoxyisoquinoline Derivatives against HIV Reverse Transcriptase (RNase H)

| Compound | Target | Docking Score (kcal/mol) | Computational Method |

|---|---|---|---|

| 6-(4-Fluorophenyl)-2-hydroxy-7-methoxyisoquinoline-1,3(2H,4H)-dione | HIV Reverse Transcriptase (RNase H) | -8.706 | Molecular Docking |

The docking results for compounds like 6-(4-Fluorophenyl)-2-hydroxy-7-methoxyisoquinoline-1,3(2H,4H)-dione indicated strong binding potential to the RNase H active site. chemrxiv.org These computational predictions were instrumental in explaining the observed inhibitory activities and guiding further structural modifications. chemrxiv.org

Furthermore, in the context of developing inhibitors for the papain-like protease (PLpro) of SARS-CoV-2, a crucial enzyme for viral replication, computational studies identified the 7-methoxyisoquinoline moiety as a key structural feature for enhancing binding affinity. An active learning-guided drug design approach showed that incorporating a 7-methoxyisoquinoline group in place of a naphthalene (B1677914) ring could improve the relative binding free energy.

Table 3: Predicted Change in Binding Affinity for a 7-Methoxyisoquinoline Analog against SARS-CoV-2 PLpro

| Modification | Target | Calculated Relative Binding Free Energy (ΔΔG in kcal/mol) | Computational Method |

|---|---|---|---|

| Addition of a methoxy group at position 7 of the isoquinoline ring | SARS-CoV-2 PLpro | -0.99 | Thermodynamic Integration |

This predicted improvement in binding affinity was attributed to favorable polar interactions between the methoxy group and the main chains of Gly266 and Asn267 residues in the protein's binding site. These examples collectively demonstrate the utility of computational chemistry in predicting the binding affinities of molecules containing the methoxyisoquinoline scaffold, thereby facilitating the rational design of new therapeutic agents.

Applications of 3 Methoxyisoquinoline As a Building Block and Ligand in Advanced Materials and Catalysis

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Tailoring MOF Pore Sizes and Functionalities through Isoquinoline (B145761) Ligands

The deliberate selection of organic ligands is a cornerstone of reticular chemistry, allowing for the precise design and synthesis of Metal-Organic Frameworks (MOFs) with tailored properties. rsc.orgacs.org Isoquinoline and its derivatives, including 3-methoxyisoquinoline, are a valuable class of ligands in this context. amerigoscientific.com Their rigid structure, combined with the potential for diverse functionalization, enables the systematic tuning of pore dimensions, surface environments, and ultimately, the functional performance of the resulting MOFs in advanced materials and catalysis. amerigoscientific.comresearchgate.net

The coordination chemistry between metal ions and isoquinoline-based ligands directly facilitates the creation of MOFs with customized pore sizes and functionalities. amerigoscientific.com The size and shape of the ligand, along with the position of its coordinating nitrogen atom, are critical factors that dictate the framework's topology. By strategically modifying the ligand—for instance, by using different isomers or adding functional groups—researchers can engineer the pore environment with a high degree of precision. nih.gov This structural and chemical tunability is essential for developing materials tailored for specific molecular recognition, separation, or catalytic processes. researchgate.net

Functional groups appended to the isoquinoline core play a dual role. Firstly, they introduce new chemical functionalities within the pores. A methoxy (B1213986) group, as in this compound, can alter the electron density of the ligand and introduce a potential hydrogen bond acceptor site, influencing host-guest interactions. amerigoscientific.com Secondly, substituents can act as steric modulators, influencing the packing of ligands and thus altering the pore aperture and volume. mdpi.com For example, studies on the UiO-66 MOF platform have shown that incorporating mixed ligands with different functional groups (-NH2, -NO2) is a simple and effective tool for creating varied pore environments, which in turn affects the material's performance in microextraction of pollutants. mdpi.com While not involving isoquinolines, this research highlights the principle that functional group diversity directly impacts MOF properties. mdpi.com

A practical example of an isoquinoline-based MOF is a luminescent 2D framework synthesized from Zn(II) ions, terephthalic acid, and isoquinoline itself. mdpi.com This material, with the formula {[Zn2(μ2-BDC)2(iQ)2]}∞, features dinuclear paddle-wheel cores and interpenetrated 2D networks. mdpi.com The incorporation of the isoquinoline ligand is key to its strong blue photoluminescence, which enables its use as a chemosensor for the selective detection of p-xylene. mdpi.com This demonstrates how the inherent properties of the isoquinoline ligand can be directly translated into a specific function within the final MOF material. mdpi.com

The table below summarizes research findings on MOFs constructed with isoquinoline or related N-heterocyclic ligands, illustrating the targeted applications arising from their tailored structures.

| MOF Name/System | Metal Center | Ligand(s) | Key Structural Feature/Functionality | Application |

| {[Zn2(μ2-BDC)2(iQ)2]}∞ mdpi.com | Zn(II) | 1,4-benzenedicarboxylic acid (H2BDC), Isoquinoline (iQ) | 2D framework with dinuclear paddle-wheel cores; exhibits strong blue photoluminescence. mdpi.com | Luminescent sensing of p-xylene. mdpi.com |

| Ru/ZIF-8 tandfonline.com | Zinc (ZIF-8 framework), Ruthenium (catalyst) | 2-methylimidazole (for ZIF-8), Isoquinoline derivatives (substrates) | Heterogeneous catalyst where the ZIF-8 MOF acts as a support for Ru nanoparticles. tandfonline.com | Catalytic N-formylation of isoquinoline derivatives using CO2. tandfonline.com |

| Ni-Qc-5 researchgate.net | Ni(II) | Quinoline-5-carboxylic acid | Ultra-microporous structure. researchgate.net | Selective separation of methane (B114726) (CH4) from nitrogen (N2). researchgate.net |

| NJU-Bai7 nih.gov | Cu(II) | 5-(pyridin-3-yl)isophthalic acid | Isoreticular to a prototype MOF, but with a shifted ligand coordination site to fine-tune pore size and polarize the inner surface. nih.gov | Enhanced CO2 adsorption enthalpy and selectivity for post-combustion CO2 capture. nih.gov |

This table presents examples of MOFs where isoquinoline or structurally similar N-heterocyclic ligands are used either as building blocks or as substrates interacting with the MOF, showcasing the versatility of these compounds in materials science.

Advanced Research Directions and Future Perspectives

Photophysical Properties and Applications

The inherent aromaticity and electron-rich nature of the isoquinoline (B145761) ring system, modulated by the electron-donating methoxy (B1213986) group at the 3-position, suggest a rich potential for applications in materials science, particularly in the realm of photophysics.

Luminescence and Fluorescence Behavior of Methoxyisoquinolines

Photoluminescence is the emission of light from a substance that has absorbed photons. rsc.org This phenomenon, which includes fluorescence and phosphorescence, is highly dependent on a molecule's structure. For isoquinoline derivatives, the photophysical properties are intricately linked to the nature and position of substituents on the heterocyclic ring.

Research on various substituted isoquinolines has demonstrated that these compounds can exhibit significant fluorescence. nih.govmdpi.com For instance, a study on 1,7/8-substituted isoquinolines revealed dual-state emission properties, with fluorescence ranging from green to red depending on the specific substituent and the physical state (solution or solid). rsc.org The introduction of π-conjugated aryl groups at the 3-position of isoquinoline has been shown to produce compounds with distinct halochromic properties, exhibiting UV emission in neutral solutions and visible emission in acidic environments. benthamdirect.com